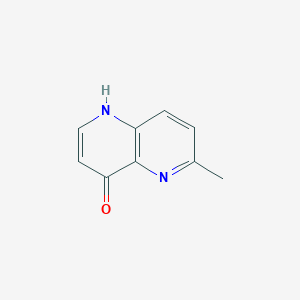

6-Methyl-1,5-naphthyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXUEYUDIQRWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to 6-Methyl-1,5-naphthyridin-4-ol (CAS: 23443-24-5)

Within the landscape of medicinal chemistry and materials science, the 1,5-naphthyridine ring system represents a privileged heterocyclic motif.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional scaffold for developing molecules with diverse and potent biological activities. This guide provides an in-depth technical overview of a key derivative, this compound (CAS: 23443-24-5), a versatile building block for researchers, chemists, and drug development professionals. We will delve into its synthesis, reactivity, applications, and analytical characterization, offering field-proven insights to empower its effective use in research and development programs.

Core Physicochemical & Structural Characteristics

This compound exists in a tautomeric equilibrium with its keto form, 6-methyl-1H-1,5-naphthyridin-4-one. This equilibrium is fundamental to its reactivity and must be considered during reaction design. The hydroxyl (-ol) form is aromatic, while the keto (-one) form disrupts the aromaticity of one ring. The predominant tautomer can be influenced by the solvent and solid-state packing forces.

| Property | Value | Source |

| CAS Number | 23443-24-5 | N/A |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | Typically an off-white to tan solid | N/A |

| Tautomerism | Exists in equilibrium with 6-methyl-1H-1,5-naphthyridin-4-one | N/A |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; limited solubility in water and nonpolar solvents. | N/A |

Foundational Synthetic Strategies

The synthesis of the 1,5-naphthyridine core is well-established, with several classical methods adaptable for producing this compound. The choice of method is often dictated by the availability of starting materials and the desired scale. The Gould-Jacobs reaction is particularly well-suited for generating 4-hydroxy-1,5-naphthyridine derivatives.[1][3]

The Gould-Jacobs Reaction: A Mechanistic Overview

This powerful cyclization reaction is a cornerstone for building the 4-hydroxy-1,5-naphthyridine scaffold.[1] It proceeds in two critical stages:

-

Condensation: A substituted 3-aminopyridine reacts with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution reaction. This step forms an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[4] The high temperature facilitates an intramolecular cyclization, followed by the elimination of ethanol, to yield the fused heterocyclic ring system.

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol provides a self-validating system for the synthesis of the title compound. Each step is designed for clarity and reproducibility.

Materials:

-

3-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol (EtOH)

-

Hexanes

Procedure:

-

Condensation (Formation of Intermediate):

-

In a round-bottom flask equipped with a reflux condenser, combine 3-Amino-6-methylpyridine (1.0 eq) and DEEM (1.05 eq).

-

Causality: A slight excess of DEEM ensures the complete consumption of the limiting aminopyridine starting material.

-

Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting amine.

-

Insight: This step is typically performed neat (without solvent). The reaction mixture will become a thick oil or solid upon cooling. The intermediate can be isolated, but it is often carried forward directly.

-

-

Thermal Cyclization (Ring Formation):

-

In a separate, larger flask, preheat diphenyl ether to 250 °C under a nitrogen atmosphere.

-

Causality: Diphenyl ether serves as a non-reactive, high-boiling solvent, providing the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization. A nitrogen atmosphere prevents oxidative side reactions at this high temperature.

-

Add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether. Control the addition rate to maintain the temperature and manage the evolution of ethanol.

-

Maintain the reaction at 250 °C for 30-60 minutes after the addition is complete. Monitor by TLC/LC-MS until the intermediate is consumed.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to below 100 °C, then slowly add hexanes.

-

Causality: The product is insoluble in the diphenyl ether/hexane mixture, causing it to precipitate out while the diphenyl ether remains in solution.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with hexanes to remove residual diphenyl ether, followed by a wash with ethanol to remove other minor impurities.

-

Dry the product under vacuum to yield this compound. Purity can be assessed by NMR and LC-MS.

-

Chemical Reactivity and Library Development

The true value of this compound lies in its potential as a scaffold for chemical library synthesis. The 4-hydroxy group is a key functional handle that can be readily converted into a more versatile leaving group, most commonly a chloro group.

Caption: A workflow for expanding the chemical space from this compound.

This 4-chloro intermediate is highly susceptible to nucleophilic aromatic substitution (SNAг), allowing for the introduction of a wide array of functional groups (amines, thiols, alkoxides) at the C4-position. This strategy is a cornerstone of modern drug discovery, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

Applications in Research & Development

Derivatives of the 1,5-naphthyridine scaffold have demonstrated a remarkable spectrum of biological activities and material properties.

-

Medicinal Chemistry: The 1,5-naphthyridine core is present in molecules with antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[2][5] Fused 1,5-naphthyridine systems have shown potential as Topoisomerase I and II inhibitors, a key mechanism in cancer therapy.[6][7] While many kinase inhibitors are based on the 1,6-naphthyridine isomer, the broader naphthyridine class is a well-validated target for kinase inhibitor design.[8][9]

-

Materials Science: The electron-deficient nature of the naphthyridine ring system makes it an excellent ligand for coordinating with metals. These complexes have found applications as emitters in organic light-emitting diodes (OLEDs), particularly for achieving near-infrared (NIR) emission.[2]

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of ~7.0-8.5 ppm. A singlet for the methyl group (CH₃) around ~2.5 ppm. A broad singlet for the hydroxyl/amide proton (OH/NH), which is D₂O exchangeable. |

| ¹³C NMR | Signals for 9 distinct carbon atoms. The carbonyl carbon (C4) of the keto tautomer would appear downfield (~160-175 ppm). Aromatic carbons would appear in the ~110-150 ppm range, and the methyl carbon would be upfield (~20 ppm). |

| LC-MS | A single major peak in the chromatogram indicating purity. Mass spectrometry (ESI+) would show the protonated molecular ion [M+H]⁺ at m/z ≈ 161.07. |

| FT-IR | Broad O-H stretch (~3400-3200 cm⁻¹). C=O stretch (from keto tautomer) around ~1650 cm⁻¹. C=C and C=N aromatic stretches (~1600-1450 cm⁻¹). |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is more than a simple chemical compound; it is a strategic starting point for innovation. Its accessible synthesis and versatile reactivity make it an invaluable scaffold for medicinal chemists and material scientists. Future efforts should focus on leveraging this core to build diverse chemical libraries and screen them against a wide range of biological targets, such as kinases and microbial enzymes. The continued exploration of its derivatives will undoubtedly lead to the discovery of novel therapeutics and advanced materials.

References

- This compound. Benchchem.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

- SAFETY DATA SHEET. Sigma-Aldrich.

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.

-

Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives . MDPI. Available from: [Link]

-

Fused 1,5-naphthyridines . Encyclopedia.pub. Available from: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . MDPI. Available from: [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications . MDPI. Available from: [Link]

-

discovery and SAR study of 1H-imidazo[4,5-h][2][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors . PubMed. Available from: [Link]

-

Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles . ScienceDirect. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bldpharm.com [bldpharm.com]

Spectroscopic Data of 6-Methyl-1,5-naphthyridin-4-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-1,5-naphthyridin-4-ol (CAS No. 23443-24-5), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to serve as a practical resource for the characterization and utilization of this and similar naphthyridine derivatives.

Introduction

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds. The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation necessary for advancing research and development involving this molecule. This guide presents a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, supplemented with field-proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework, respectively.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electronic nature of the pyridinone ring.

| Proton (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (2) | 8.10 - 8.20 | d | 5.0 - 6.0 |

| H (3) | 6.40 - 6.50 | d | 5.0 - 6.0 |

| H (7) | 7.50 - 7.60 | d | 8.0 - 9.0 |

| H (8) | 8.30 - 8.40 | d | 8.0 - 9.0 |

| CH₃ (6) | 2.40 - 2.50 | s | - |

| OH (4) | 11.0 - 12.0 | br s | - |

Note: Predicted data is based on analysis of structurally similar compounds and computational models. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the naphthyridine core will appear in the aromatic region (δ 6.0-9.0 ppm). The protons H-2 and H-8 are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atoms.

-

Methyl Group: The methyl protons at position 6 will appear as a singlet in the upfield region (δ 2.4-2.5 ppm).

-

Hydroxy/Amide Proton: The proton on the oxygen at position 4 (or the nitrogen in the tautomeric amide form) is expected to be a broad singlet at a significantly downfield chemical shift, characteristic of an acidic proton.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon (Position) | Predicted Chemical Shift (ppm) |

| C (2) | 145.0 - 150.0 |

| C (3) | 110.0 - 115.0 |

| C (4) | 175.0 - 180.0 |

| C (4a) | 140.0 - 145.0 |

| C (6) | 150.0 - 155.0 |

| C (7) | 120.0 - 125.0 |

| C (8) | 135.0 - 140.0 |

| C (8a) | 148.0 - 153.0 |

| CH₃ | 20.0 - 25.0 |

Note: Predicted data is based on analysis of structurally similar compounds and computational models. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl/Enol Carbon: The carbon at position 4 (C-4) is expected to have the most downfield chemical shift due to its involvement in either a carbonyl group (in the pyridone tautomer) or as an oxygen-bearing enol carbon.

-

Aromatic Carbons: The other aromatic carbons will resonate in the typical range of δ 110-160 ppm. Carbons adjacent to nitrogen atoms (C-2, C-8a, C-6) will be further downfield.

-

Methyl Carbon: The methyl carbon will appear at the most upfield position.

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized procedure for acquiring high-quality NMR spectra of this compound.

1.3.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and to exchange with labile protons (like the -OH group), which can help in their identification.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

1.3.2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

Acquire a standard ¹³C NMR spectrum. Typical parameters would be:

-

Pulse angle: 30 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Proton decoupling should be applied to simplify the spectrum.

-

1.3.3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum. For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., DMSO at 2.50 ppm). For ¹³C NMR, the solvent peak is also used (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the hydroxyl/amide group, the aromatic rings, and the methyl group. The compound can exist in tautomeric forms (the -ol and -one forms), and the IR spectrum will reflect the predominant tautomer in the solid state. Given that the pyridone form is often favored in the solid state for similar structures, the predicted data below reflects this.[1][2]

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200 - 3400 | Medium, Broad |

| O-H Stretch (enol) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methyl) | 2850 - 2960 | Medium |

| C=O Stretch (amide) | 1650 - 1680 | Strong |

| C=C/C=N Stretch (aromatic) | 1500 - 1620 | Medium to Strong |

| C-H Bend (methyl) | 1370 - 1450 | Medium |

| C-H Bend (aromatic) | 750 - 900 | Strong |

Note: The broadness of the N-H/O-H stretch is due to hydrogen bonding.

Interpretation of the IR Spectrum:

-

N-H/O-H Region: A broad absorption band in the 3100-3400 cm⁻¹ region is a strong indication of the presence of an N-H or O-H group involved in hydrogen bonding.

-

Carbonyl Region: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of a carbonyl group in a pyridone-like system.

-

Aromatic Region: Multiple bands in the 1500-1620 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the naphthyridine ring system.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that are unique to the molecule, including C-H bending and other skeletal vibrations.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

2.2.1. Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth or tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Record a background spectrum. This will subtract the absorbances from the atmosphere (e.g., CO₂, water vapor) from the sample spectrum.

2.2.2. Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

2.2.3. Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₉H₈N₂O), the expected mass spectrometric data using Electrospray Ionization (ESI) in positive ion mode is as follows:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 161.0658 | Protonated molecular ion |

| [M+Na]⁺ | 183.0478 | Sodium adduct |

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecular ion ([M+H]⁺) can provide valuable structural information. Based on the analysis of similar structures like 4-quinolones, the following fragmentation pathways are plausible:[3][4][5]

-

Loss of CO: A common fragmentation for pyridones and quinolones, leading to a fragment at m/z 133.

-

Loss of H₂O: If protonation occurs on the hydroxyl group, loss of water can occur, leading to a fragment at m/z 143.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

3.2.1. Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is often added to promote protonation in positive ion mode.[6]

3.2.2. Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., m/z 50-500).

-

For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).

3.2.3. Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, along with standardized protocols for data acquisition. While the NMR and MS data presented are predictive, they are based on sound chemical principles and data from closely related compounds, offering a solid foundation for researchers working with this molecule. The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of this and other novel heterocyclic compounds, which is a critical step in the drug discovery and materials science pipeline.

References

-

Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. (2014). PubMed. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). CORE. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2011). Journal of Chemical Education. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed. [Link]

-

1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate. [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). ResearchGate. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PMC. [Link]

-

FTIR-ATR | Study Guide. (n.d.). Edubirdie. [Link]

-

SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. (n.d.). Government of Canada Publications. [Link]

-

(PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2025). ResearchGate. [Link]

-

FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). HAL Open Science. [Link]

-

mass spectrometric study of some fluoroquinolone drugs using electron ionization and. (n.d.). INIS. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

-

Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. (1999). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ANALYSIS OF SMALL BIOMOLECULES BY ESI- AND MALDI- MASS SPECTROMETRY. (n.d.). MacSphere. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (1962). The Journal of Organic Chemistry. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

-

Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]

-

4-Pyridone. (n.d.). Wikipedia. [Link]

-

4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. [Link]

-

Matrix-isolation FT-IR studies and ab-initio calculations of hydrogen-bonded complexes of molecules modeling cytosine or isocytosine tautomers. 3. Complexes of 4-hydroxypyridine and 3-hydroxypyridine with H>2>O in Ar matrices. (n.d.). University of Arizona. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

4-Hydroxypyridine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

1,5-Naphthyridin-4-ol. (n.d.). PubChem. [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). PMC. [Link]

-

4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). (n.d.). NIH. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. [Link]

-

7-Methyl-1,8-naphthyridin-4(1H)-one. (n.d.). CAS Common Chemistry. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. [Link]

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical properties of 6-Methyl-1,5-naphthyridin-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,5-naphthyridin-4-ol

Introduction

This compound (CAS No: 23443-24-5) is a heterocyclic compound belonging to the 1,5-naphthyridine class.[1] With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol , this molecule is built upon a privileged scaffold in medicinal chemistry.[1][2] The naphthyridine core, an isostere of naphthalene with two nitrogen atoms, is a structural feature of numerous compounds with a broad spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] Furthermore, its derivatives are finding utility in materials science as ligands in high-performance near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs).[1]

This guide provides a comprehensive overview of the core physical properties of this compound. As direct experimental data for this specific molecule is not extensively published, we will leverage comparative analysis with structurally related compounds and foundational physicochemical principles. The focus is not merely on data presentation but on the strategic approach to its determination and the causal reasoning behind experimental choices, reflecting the best practices in modern drug discovery and materials research.

Structural Elucidation and Tautomerism

A foundational aspect of understanding the physical properties of this compound is recognizing its potential for tautomerism. The molecule can exist in equilibrium between the hydroxy (-ol) form and the keto (-one) form, specifically 6-Methyl-1H-1,5-naphthyridin-4-one. In similar pyridin-4-ol systems, the keto tautomer is often the more stable and predominant form in both solution and the solid state due to the formation of a more stable amide-like system. This equilibrium is critical as it dictates hydrogen bonding patterns, polarity, and spectroscopic signatures.

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties: A Comparative Analysis

| Property | This compound | 1,5-Naphthyridin-4-ol[6] | 7-Methyl-1,8-naphthyridin-4(1H)-one[7] |

| CAS Number | 23443-24-5 | 5423-54-1 | 49655-73-4 |

| Molecular Formula | C₉H₈N₂O | C₈H₆N₂O | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol | 146.15 g/mol | 160.17 g/mol |

| Physical Form | Solid[2] | Solid | Solid |

| Melting Point (°C) | Not reported | 340 | 235-240 |

| Boiling Point (°C) | Not reported | 332.7 ± 22.0 | Not reported |

Solubility Profile and pKa

Solubility: The presence of two nitrogen atoms and an oxygen atom, capable of acting as hydrogen bond acceptors and donors (in the keto form's N-H), imparts polarity. However, the fused aromatic ring system contributes to its lipophilicity. Consequently, this compound is expected to have low aqueous solubility but should be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). This solubility profile is a critical consideration for its handling in biological assays and formulation development.

Acidity and Basicity (pKa): The molecule possesses both acidic and basic centers.

-

Basic Centers: The pyridine nitrogen at position 5 is basic.

-

Acidic Center: The N-H proton of the lactam in the predominant keto tautomer is weakly acidic.

The pKa values are crucial for predicting the ionization state of the molecule at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the bicyclic ring system, a singlet for the methyl group (likely around 2.5 ppm), and a broad singlet for the N-H proton (in the keto form) at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including a signal for the carbonyl carbon (C4) in the keto tautomer, typically in the range of 160-180 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. For the dominant keto tautomer, the following absorptions would be anticipated:

-

N-H Stretch: A moderate to broad band in the 3100-3400 cm⁻¹ region.

-

C-H Stretch (Aromatic/Methyl): Signals just above and below 3000 cm⁻¹.[8]

-

C=O Stretch (Amide/Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹. This is often one of the most intense peaks in the spectrum.[9]

-

C=C / C=N Stretches: Multiple bands in the 1400-1620 cm⁻¹ fingerprint region, characteristic of the aromatic system.[8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₉H₈N₂O, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 161.0709.

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, establishing a robust and reproducible physicochemical profile is paramount. The following outlines the standard workflows employed for a compound like this compound.

Workflow for Structural and Purity Confirmation

This workflow ensures the identity and purity of the material before further characterization.

Caption: A standard workflow for structural confirmation.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is preferred over traditional melting point apparatus as it provides more information than just the melting onset. It can reveal the melting peak temperature, enthalpy of fusion, and detect potential impurities or polymorphic transitions, which are critical for solid-state characterization in drug development.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a Tzero aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 350 °C, based on analogs).

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram. The sharp endotherm peak corresponds to melting. Report the onset temperature and the peak maximum temperature. The area under the peak is used to calculate the enthalpy of fusion.

Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution has reached equilibrium with the solid state, providing a true measure of a compound's intrinsic solubility, a key parameter for predicting oral absorption.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Prepare a calibration curve using known concentrations of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Dilute the saturated filtrate into the mobile phase.

-

Analyze the diluted sample by a validated HPLC-UV method.

-

-

Calculation: Determine the concentration in the saturated solution using the calibration curve and report the solubility in units such as µg/mL or µM.

Conclusion

This compound is a compound of significant interest due to the established biological and material applications of its parent scaffold. While specific experimental data is limited, a comprehensive physicochemical profile can be reliably inferred through comparative analysis and established analytical principles. Its key properties—high melting point, tautomeric nature, limited aqueous solubility, and distinct spectroscopic signatures—are defining characteristics that guide its application in research. The experimental protocols detailed herein represent a robust framework for the definitive characterization required in both academic and industrial research settings, ensuring data integrity and advancing the potential of this important molecular class.

References

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (n.d.).

- 1,5-Naphthyridin-4-ol | 5423-54-1. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Benchchem.

- 23443-24-5|this compound. (n.d.). BLDpharm.

- Isothermal titration calorimetry - Wikipedia. (n.d.).

- Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. (n.d.).

- 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584. (n.d.). PubChem.

- 6-Methoxy-1,5-naphthyridin-4-ol. (n.d.). Fluorochem.

- Properties of Small Molecules (GCSE Chemistry). (n.d.). Study Mind.

- Table of Characteristic IR Absorptions. (n.d.).

- Physical Properties. (n.d.). MSU chemistry.

- 6-Chloro-1,5-naphthyridine-4-oxo-3-carboxylic acid ethyl ester,66093-16-1. (n.d.). Amadis Chemical.

- 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid. (n.d.). BLDpharm.

- 6-METHYL-1,5-NAPHTHYRIDIN-2-OL | 764717-60-4. (n.d.). ChemicalBook.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI.

- Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub.

- 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O. (n.d.). PubChem.

- 6-Methoxy 1,5 naphthyridine-4-carboxylic acid AldrichCPR 1211522-19-8. (n.d.). Sigma-Aldrich.

- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (n.d.). ResearchGate.

- 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.).

- 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). (n.d.). NIH.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). Semantic Scholar.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (n.d.). Royal Society of Chemistry.

- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.).

- SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. (n.d.). bac-lac.gc.ca.

- Infrared Spectroscopy. (n.d.). CDN.

- New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. (n.d.).

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.

- 764717-60-4|6-Methyl-1,5-naphthyridin-2-ol. (n.d.). BLDpharm.

- 764717-60-4|6-Methyl-1,5-naphthyridin-2-ol|BLD Pharm. (n.d.).

- 7-Methyl-1,8-naphthyridin-4(1H)-one. (n.d.). CAS Common Chemistry.

-

Synthesis of Novel Benzo[b][10][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023, February 9). NIH. Retrieved January 6, 2026, from

Sources

- 1. benchchem.com [benchchem.com]

- 2. 23443-24-5|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical Properties [www2.chemistry.msu.edu]

- 6. 1,5-Naphthyridin-4-ol | 5423-54-1 [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 6-Methyl-1,5-naphthyridin-4-ol in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 6-Methyl-1,5-naphthyridin-4-ol

This compound is a heterocyclic compound featuring a naphthyridine core, a class of structures renowned for a wide spectrum of biological activities.[1] Derivatives of the 1,5-naphthyridine scaffold are integral to medicinal chemistry and materials science, finding applications as antiproliferative, antibacterial, and anti-inflammatory agents, as well as components in organic light-emitting diodes (OLEDs).[1][2] The utility of this compound in any of these domains—from drug formulation to reaction chemistry for synthesizing advanced materials—is fundamentally governed by its solubility.

A thorough understanding of how this molecule behaves in various organic solvents is paramount for researchers. It dictates the choice of solvents for synthesis and purification, informs the design of formulations for pharmacological studies, and influences the medium for analytical characterization. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering predictive insights based on its molecular structure and a robust experimental framework for its quantitative determination.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[3][4] By dissecting the structure of this compound (Molecular Formula: C₉H₈N₂O), we can predict its behavior in different classes of organic solvents.

Molecular Structure and Intermolecular Forces:

-

Polarity: The molecule possesses significant polarity. The presence of two nitrogen atoms in the aromatic rings and a hydroxyl (-OH) group creates a dipole moment. The nitrogen atoms act as hydrogen bond acceptors, while the hydroxyl group is a potent hydrogen bond donor and acceptor.

-

Hydrogen Bonding: The -OH group is the primary site for hydrogen bonding, a strong intermolecular force that significantly influences solubility in protic solvents.

-

Aromatic System: The fused aromatic rings contribute to van der Waals forces and can participate in π-π stacking interactions.

-

Tautomerism: It is important to note that the "-ol" form (enol) can exist in equilibrium with its keto tautomer, 6-methyl-1H-1,5-naphthyridin-4-one. This equilibrium can be influenced by the solvent environment, which in turn affects solubility. For the purpose of this guide, we will consider the properties arising from both forms.

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl group and the ring nitrogens of the solute. The energetic favorability of these strong solute-solvent interactions can overcome the solute-solute interactions in the crystal lattice.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to high solubility is anticipated. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and are highly polar, allowing them to effectively solvate the molecule. While they cannot donate hydrogen bonds, their ability to accept them from the solute's hydroxyl group is a powerful solubilizing interaction.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted. The significant polarity and hydrogen bonding capability of this compound are incompatible with the weak van der Waals forces offered by nonpolar solvents. The energy required to break the strong intermolecular bonds in the solid solute would not be compensated by the weak interactions with the solvent.[4]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to low solubility is expected. While these solvents have a dipole moment, they are not strong hydrogen bond participants. Some dissolution may occur, but it is unlikely to be as effective as in highly polar protic or aprotic solvents.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in a representative polar protic solvent, ethanol.

Caption: Predicted intermolecular hydrogen bonding between this compound and ethanol.

Quantitative Data Summary

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |

| Methanol | Polar Protic | High | Data to be determined | |

| Ethanol | Polar Protic | High | Data to be determined | |

| Isopropanol | Polar Protic | Moderate to High | Data to be determined | |

| Water | Polar Protic | Low to Moderate | Data to be determined | pH-dependent |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | |

| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined | |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | |

| Dichloromethane (DCM) | Chlorinated | Low to Moderate | Data to be determined | |

| Toluene | Nonpolar Aromatic | Low | Data to be determined | |

| Hexane | Nonpolar Aliphatic | Very Low / Insoluble | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a widely accepted standard for determining the solubility of solid compounds.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture at a constant speed. The agitation ensures a thorough mixing of the solid and liquid phases, facilitating the dissolution process.

-

Allow the system to equilibrate for a minimum of 24 hours.[3] This duration is critical to ensure that the solution has reached a true thermodynamic equilibrium. For some compounds, 48-72 hours may be necessary, which can be confirmed by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles. This step is crucial to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards. The curve should demonstrate linearity (R² > 0.99).

-

Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The following workflow diagram visualizes the experimental protocol.

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Conclusion

While specific, published quantitative data on the solubility of this compound is scarce, a robust theoretical framework based on its molecular structure provides valuable predictive power. The compound is anticipated to be highly soluble in polar protic and polar aprotic organic solvents, with limited solubility in nonpolar media. This guide provides the necessary scientific rationale and a detailed, field-proven experimental protocol for researchers to accurately determine these solubility values. Such empirical data is indispensable for advancing the synthesis, formulation, and application of this promising heterocyclic scaffold in both medicinal chemistry and materials science.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1: Determination of Solubility Class. (n.d.).

- This compound. (n.d.). Benchchem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Solubility of Organic Compounds. (2023, August 31).

- 23443-24-5|this compound. (n.d.). BLDpharm.

- 1,5-Naphthyridin-4-ol. (n.d.). PubChem.

- Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- Quiroga, J., et al. (2020).

Sources

Unlocking the Therapeutic Potential of 6-Methyl-1,5-naphthyridin-4-ol: A Technical Guide for Drug Discovery

Foreword: The Architectural Elegance of the 1,5-Naphthyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures," owing to their ability to interact with a wide array of biological targets with high affinity and specificity. The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a quintessential example of such a scaffold.[1] Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides an ideal template for the design of novel therapeutics. Derivatives of 1,5-naphthyridine have demonstrated a remarkable breadth of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet promising, derivative: 6-Methyl-1,5-naphthyridin-4-ol. While direct extensive biological data for this particular compound is nascent, its structural features suggest a high potential for significant pharmacological activity. This document serves as an in-depth technical resource for researchers, outlining the prospective biological activities of this compound and providing detailed, field-proven methodologies to systematically investigate its therapeutic promise.

Part 1: Postulated Biological Activities and Mechanistic Hypotheses

Based on the extensive body of research on the 1,5-naphthyridine class of compounds, we can postulate several key areas where this compound is likely to exhibit biological activity. The presence of the 4-ol (or its tautomeric 4-oxo form) and the methyl group at the 6-position are critical determinants of its potential interactions with biological macromolecules.

Potential as an Anticancer Agent

The 1,5-naphthyridine scaffold is a well-established pharmacophore in oncology research.[3] Numerous derivatives have been shown to exert potent cytotoxic effects against a variety of cancer cell lines.[4][5]

Hypothesized Mechanisms of Action:

-

Topoisomerase Inhibition: A primary mechanism of action for many naphthyridine-based anticancer agents is the inhibition of topoisomerase I or II.[4][5] These essential enzymes are responsible for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, this compound could induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis. The planar nature of the naphthyridine ring is conducive to intercalation between DNA base pairs, a common feature of topoisomerase inhibitors.

-

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. The 1,5-naphthyridine core can act as a scaffold for designing ATP-competitive kinase inhibitors. The nitrogen atoms of the pyridine rings can form crucial hydrogen bonds with the hinge region of the kinase active site. The 6-methyl group could potentially be oriented to occupy a hydrophobic pocket within the ATP-binding site of specific kinases, thereby conferring selectivity.

Part 2: A Practical Guide to Experimental Validation

To systematically evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is recommended. This section provides detailed protocols for key assays.

Initial In Vitro Cytotoxicity Screening

The foundational step in assessing anticancer potential is to determine the compound's cytotoxic effects on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Line Selection: A diverse panel of cancer cell lines should be selected, representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, PC-3 - prostate). A non-cancerous cell line (e.g., MRC-5 lung fibroblasts) should be included to assess selectivity.[5]

-

Cell Seeding: Plate the cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound (typically from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Tumor Type | IC50 (µM) [Hypothetical Data] |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.9 |

| HCT116 | Colorectal Carcinoma | 3.5 |

| PC-3 | Prostate Adenocarcinoma | 12.1 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Investigating the Mechanism of Action: Topoisomerase I Inhibition

Should the initial screening reveal significant cytotoxicity, the next logical step is to investigate the underlying mechanism.

Experimental Workflow: Topoisomerase I Relaxation Assay

Caption: Workflow for the Topoisomerase I Relaxation Assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., Camptothecin) and a no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes. In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA into its open circular form.

-

Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Inhibition of Topoisomerase I will be evident by the persistence of the supercoiled DNA band.

Evaluation of Antibacterial Activity

The 1,5-naphthyridine scaffold is also a known antibacterial pharmacophore, with some derivatives targeting essential bacterial enzymes like DNA gyrase.[6][7]

Experimental Workflow: Antibacterial Susceptibility Testing

Caption: Workflow for Determining MIC and MBC.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[6]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: In a 96-well microplate, perform serial dilutions of this compound.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) [Hypothetical Data] |

| Staphylococcus aureus | Positive | 8 |

| Enterococcus faecalis | Positive | 16 |

| Escherichia coli | Negative | 32 |

| Pseudomonas aeruginosa | Negative | > 64 |

Part 3: Probing Anti-inflammatory Potential

Certain naphthyridine derivatives have demonstrated anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[8][9]

Hypothesized Mechanism of Action:

-

Inhibition of Pro-inflammatory Cytokine Production: this compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells like macrophages.

Experimental Protocol: Measurement of Cytokine Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate conditions.

-

Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Conclusion and Future Directions

This compound represents a compelling starting point for a drug discovery campaign. Its structural similarity to a class of molecules with a proven track record of diverse and potent biological activities makes it a high-priority candidate for thorough investigation. The experimental workflows detailed in this guide provide a robust framework for elucidating its potential as an anticancer, antibacterial, or anti-inflammatory agent. Positive outcomes from these initial in vitro studies would warrant further investigation into its pharmacokinetic properties and in vivo efficacy, paving the way for the development of a novel therapeutic agent.

References

-

Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. National Institutes of Health (NIH). Available at: [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health (NIH). Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. OUCI. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online. Available at: [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Taylor & Francis Online. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines - PMC. National Institutes of Health (NIH). Available at: [Link]

-

Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Institutes of Health (NIH). Available at: [Link]

-

Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. Available at: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - PMC. National Institutes of Health (NIH). Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Predicted Mechanism of Action for 6-Methyl-1,5-naphthyridin-4-ol

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a focal point in modern medicinal chemistry.[1][2] This technical guide provides an in-depth analysis of a specific derivative, 6-Methyl-1,5-naphthyridin-4-ol, for which the mechanism of action has not been empirically defined. By leveraging structure-activity relationship (SAR) data from analogous compounds, we postulate two primary, plausible mechanisms of action: inhibition of DNA Topoisomerase I (Top1) and inhibition of the Transforming Growth Factor-β (TGF-β) Type I receptor kinase (ALK5). This document synthesizes current knowledge to construct these hypotheses, details the specific molecular interactions predicted, and provides comprehensive, step-by-step experimental workflows for the validation of each proposed mechanism. The objective is to furnish researchers with a robust theoretical and practical framework to accelerate the investigation of this compound as a potential therapeutic agent.

Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Core

The quest for novel therapeutic agents is often guided by the exploration of "privileged structures"—molecular scaffolds that are capable of binding to multiple, distinct biological targets. The 1,5-naphthyridine ring system is a quintessential example of such a scaffold, with derivatives demonstrating potent antiproliferative, antibacterial, antiparasitic, and anti-inflammatory activities.[2][3] This versatility stems from its unique electronic properties and its rigid, planar structure which can be readily functionalized to achieve specific target engagement.

This guide focuses on This compound , a derivative whose biological role is currently underexplored. Its structure, featuring a 4-hydroxy group (in tautomeric equilibrium with a 4-oxo group) and a methyl substitution, provides a unique chemical profile. The 4-oxo-1,4-dihydro-1,5-naphthyridine core is a key precursor in the synthesis of many biologically active compounds, suggesting inherent potential.[1] The purpose of this document is to move beyond speculation by establishing well-reasoned, testable hypotheses for its mechanism of action, thereby providing a clear roadmap for future research and development.

Hypothesis Generation: Learning from Structural Analogs

A comprehensive review of published literature on 1,5-naphthyridine derivatives reveals two recurring and potent mechanisms of action that serve as the foundation for our predictions.

| Predicted Target | Rationale & Supporting Evidence | Therapeutic Area |

| DNA Topoisomerase I (Top1) | The planar 1,5-naphthyridine core is structurally analogous to other heterocyclic Top1 inhibitors that function as DNA intercalators. Numerous phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated potent Top1 inhibition and antiproliferative activity.[1][4][5] | Oncology |

| ALK5 (TGF-βRI Kinase) | Several 1,5-naphthyridine derivatives have been identified as highly potent and selective inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. Some analogs achieve IC50 values in the low nanomolar range.[1][6] | Oncology, Fibrosis |

| Bacterial Topoisomerases | While the related 1,8-naphthyridine scaffold is more famous for antibacterial action (e.g., nalidixic acid), 1,5-naphthyridines are being actively investigated as a new class of broad-spectrum novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase and topoisomerase IV.[7][8] | Infectious Disease |

Based on the strength and frequency of the evidence, we will prioritize the exploration of Topoisomerase I inhibition as the primary predicted mechanism, with ALK5 kinase inhibition as a strong secondary hypothesis.

Primary Predicted Mechanism: Topoisomerase I Inhibition

We postulate that this compound functions as a Topoisomerase I "poison." This mechanism does not inhibit the enzyme's initial DNA cleavage activity but rather stabilizes the covalent Top1-DNA cleavage complex. By preventing the re-ligation of the single-strand break, the transient nick is transformed into a permanent lesion. When a replication fork collides with this stabilized complex, the single-strand break is converted into a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.

Predicted Signaling Pathway

The downstream consequences of Top1 inhibition converge on the DNA damage response pathway, leading to programmed cell death.

Protocol 1: In Vitro Topoisomerase I DNA Relaxation Assay

-

Principle: This assay provides definitive evidence of direct enzymatic inhibition. Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the plasmid remains in its supercoiled state. The two topological forms are easily separated by agarose gel electrophoresis.

-

Materials:

-

Human Topoisomerase I enzyme (e.g., 10 U/µL)

-

Supercoiled plasmid DNA (e.g., pHOT1 or pBR322, 0.5 µg/µL)

-

10X Top1 Assay Buffer

-

This compound (serial dilutions in DMSO)

-

Camptothecin (positive control inhibitor)

-

Nuclease-free water

-

1% Agarose gel with Ethidium Bromide (or safer alternative stain)

-

Gel Loading Dye

-

-

Methodology:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:

-

2 µL 10X Top1 Assay Buffer

-

1 µL Supercoiled plasmid DNA (0.5 µg)

-

1 µL Test Compound (or DMSO vehicle control)

-

x µL Nuclease-free water (to 19 µL)

-

1 µL Human Top1 Enzyme (10 units)

-

-

Include a "No Enzyme" control (supercoiled DNA only) and a "Relaxed DNA" control (DNA + Enzyme + DMSO).

-

Incubate all tubes at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Gel Loading Dye containing SDS (to dissociate Top1 from DNA).

-

Load the entire sample into the wells of a 1% agarose gel.

-

Perform electrophoresis at ~80V for 1-2 hours, until dye fronts have sufficiently separated.

-

Visualize the gel under UV light.

-

-

Interpretation of Results:

-

Supercoiled Control: A single, fast-migrating band.

-

Relaxed Control: A slower-migrating band (or ladder of topoisomers).

-

Effective Inhibition: A dose-dependent persistence of the fast-migrating supercoiled DNA band.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA validates direct target engagement within the complex environment of a live cell. The binding of a ligand (the inhibitor) stabilizes its target protein, leading to an increase in the protein's melting temperature.

-

Materials:

-

Human cancer cell line (e.g., HCT116, COLO 205)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

PBS with protease inhibitors

-

Equipment: PCR thermocycler, centrifuges, Western blot apparatus

-

Antibodies: Primary anti-Top1 antibody, HRP-conjugated secondary antibody

-

-

Methodology:

-

Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x IC50 from a proliferation assay) or DMSO for 2-4 hours.

-

Harvest, wash, and resuspend cells in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

-

Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

-

Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

Analyze the amount of soluble Top1 remaining at each temperature point by Western blot.

-

-

Interpretation of Results:

-

In the DMSO-treated samples, the Top1 band intensity will decrease as the temperature increases.

-

In the compound-treated samples, a "thermal shift" will be observed: the Top1 band will remain more intense at higher temperatures compared to the control, indicating stabilization upon binding.

-

Secondary Predicted Mechanism: ALK5 Kinase Inhibition

As a secondary hypothesis, this compound may act as an ATP-competitive inhibitor of the ALK5 kinase. By occupying the ATP-binding pocket of the ALK5 catalytic domain, it would prevent the autophosphorylation required for kinase activation. This would block the subsequent phosphorylation of downstream substrates, Smad2 and Smad3, thereby inhibiting the entire TGF-β signaling cascade.

Predicted Signaling Pathway

Inhibition of ALK5 provides a distinct and highly specific point of intervention in the canonical TGF-β pathway.

Protocol 3: In Vitro ALK5 Kinase Assay (e.g., ADP-Glo™)

-

Principle: This biochemical assay directly measures the kinase activity of recombinant ALK5. The amount of ADP produced in the kinase reaction is quantified via a coupled luciferase reaction. A potent inhibitor will reduce the amount of ADP produced, resulting in a lower luminescence signal. This assay is ideal for determining an IC50 value.

-

Materials:

-

Recombinant human active ALK5 enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP (at Km concentration for ALK5)

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (serial dilutions)

-

SB-431542 (positive control ALK5 inhibitor)

-

-

Methodology:

-

Set up the kinase reaction in a white, 384-well plate. Add buffer, enzyme, test compound, and substrate.

-

Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a light signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Interpretation of Results:

-

The luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Plot the percent inhibition (relative to DMSO controls) against the log concentration of the compound.

-

Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

-

Protocol 4: Cellular p-Smad2 Inhibition Assay by Western Blot

-